molecular formula C15H16F3N3O3 B2665126 [(Cyanomethyl)(phenyl)carbamoyl]methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate CAS No. 1333537-77-1

[(Cyanomethyl)(phenyl)carbamoyl]methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate

Cat. No.: B2665126
CAS No.: 1333537-77-1
M. Wt: 343.306
InChI Key: WVUZHDLGWBYPTR-UHFFFAOYSA-N
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Description

[(Cyanomethyl)(phenyl)carbamoyl]methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a cyanomethyl group, a phenylcarbamoyl group, and a trifluoroethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Cyanomethyl)(phenyl)carbamoyl]methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate typically involves multiple steps, starting with the preparation of intermediate compounds One common approach is to first synthesize the cyanomethyl and phenylcarbamoyl intermediates separately, followed by their coupling under specific reaction conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

[(Cyanomethyl)(phenyl)carbamoyl]methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoroethylamino group, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

[(Cyanomethyl)(phenyl)carbamoyl]methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [(Cyanomethyl)(phenyl)carbamoyl]methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or research outcomes.

Comparison with Similar Compounds

[(Cyanomethyl)(phenyl)carbamoyl]methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate can be compared with other compounds that have similar functional groups or structures. Some similar compounds include:

    [(Cyanomethyl)(phenyl)carbamoyl]methyl 3-[(2,2,2-trifluoroethyl)amino]butanoate: Differing by the length of the carbon chain.

    [(Cyanomethyl)(phenyl)carbamoyl]methyl 3-[(2,2,2-trifluoroethyl)amino]ethanoate: Differing by the position of the amino group.

Properties

IUPAC Name

[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 3-(2,2,2-trifluoroethylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O3/c16-15(17,18)11-20-8-6-14(23)24-10-13(22)21(9-7-19)12-4-2-1-3-5-12/h1-5,20H,6,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUZHDLGWBYPTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC#N)C(=O)COC(=O)CCNCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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